molecular formula C10H14N2O6S2 B2971758 3-(n-Methyl6-methanesulfonylpyridine-3-sulfonamido)propanoic acid CAS No. 2036325-28-5

3-(n-Methyl6-methanesulfonylpyridine-3-sulfonamido)propanoic acid

Cat. No.: B2971758
CAS No.: 2036325-28-5
M. Wt: 322.35
InChI Key: DTQQWGXNFVLSLS-UHFFFAOYSA-N
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Description

3-(n-Methyl6-methanesulfonylpyridine-3-sulfonamido)propanoic acid is a complex organic compound that features a pyridine ring substituted with sulfonamide and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-Methyl6-methanesulfonylpyridine-3-sulfonamido)propanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction using sulfonyl chloride and an amine.

    Methanesulfonylation: The methanesulfonyl group is added through a reaction with methanesulfonyl chloride in the presence of a base.

    Attachment of Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid group through esterification followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(n-Methyl6-methanesulfonylpyridine-3-sulfonamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(n-Methyl6-methanesulfonylpyridine-3-sulfonamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(n-Methyl6-methanesulfonylpyridine-3-sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methanesulfonyl group may enhance the compound’s binding affinity and specificity. The propanoic acid moiety can interact with cellular receptors, modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(n-Methyl6-methanesulfonylpyridine-3-sulfonamido)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.

    3-(n-Methyl6-methanesulfonylpyridine-3-sulfonamido)acetic acid: Contains an acetic acid moiety.

Uniqueness

3-(n-Methyl6-methanesulfonylpyridine-3-sulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and methanesulfonyl groups enhances its potential as a versatile intermediate in organic synthesis and a bioactive compound in medicinal chemistry.

Properties

IUPAC Name

3-[methyl-(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6S2/c1-12(6-5-10(13)14)20(17,18)8-3-4-9(11-7-8)19(2,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQQWGXNFVLSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)S(=O)(=O)C1=CN=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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